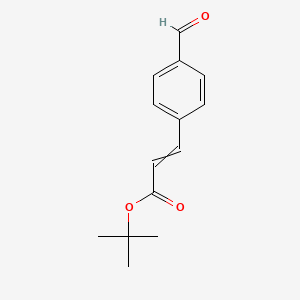
(E)-tert-Butyl 3-(4-formylphenyl)acrylate
Übersicht
Beschreibung
(E)-tert-Butyl 3-(4-formylphenyl)acrylate: is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a formyl group attached to the fourth position of the cinnamic acid moiety, with a tert-butyl ester group at the carboxylic acid end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-tert-Butyl 3-(4-formylphenyl)acrylate can be achieved through several methods. One common approach involves the esterification of 4-formylcinnamic acid with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The reaction typically requires anhydrous conditions and may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-tert-Butyl 3-(4-formylphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-Formylcinnamic acid.
Reduction: 4-Hydroxymethylcinnamic acid tert-butyl ester.
Substitution: Various substituted cinnamic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-tert-Butyl 3-(4-formylphenyl)acrylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-tert-Butyl 3-(4-formylphenyl)acrylate involves its reactivity towards various chemical reagents. The formyl group can undergo nucleophilic addition reactions, while the ester group can participate in esterification and transesterification reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Cinnamic acid tert-butyl ester: Lacks the formyl group, making it less reactive in certain oxidation and reduction reactions.
4-Methylcinnamic acid tert-butyl ester: Contains a methyl group instead of a formyl group, leading to different reactivity and applications.
4-Nitrocinnamic acid tert-butyl ester: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C14H16O3 |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
tert-butyl 3-(4-formylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-10H,1-3H3 |
InChI-Schlüssel |
OFMQCKGSKVARCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














